Grandisin

Übersicht

Beschreibung

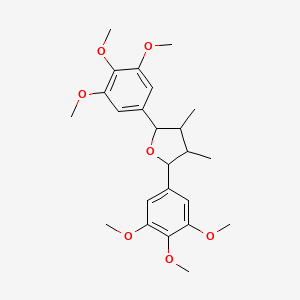

Grandisin is a tetrahydrofuran lignan, a type of natural product derived from plants. It is primarily isolated from species within the Piper and Virola genera. This compound has garnered significant interest due to its diverse biological activities, including antitumour, antiangiogenic, and chemoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Grandisin can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenylpropanoids. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves, branches, and inflorescences of Piper tectoniifolium Kunth. High-performance liquid chromatography (HPLC) is used to purify this compound, ensuring a high recovery rate and precise identification .

Analyse Chemischer Reaktionen

Types of Reactions: Grandisin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include demethylated and hydroxylated derivatives of this compound, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

-

Antinociceptive Effects

Research has demonstrated that Grandisin exhibits significant antinociceptive activity. In a study involving mice, this compound was shown to inhibit acetic acid-induced writhing in a dose-dependent manner, indicating its potential use in pain management without causing sedation or motor incoordination . The formalin test also revealed that this compound significantly reduced paw licking time during the inflammatory phase, further supporting its analgesic properties. -

Anti-inflammatory Properties

This compound's anti-inflammatory effects were confirmed through various experimental models. In the oil-induced ear edema test, administration of this compound at a dose of 10 mg/kg resulted in a 36.4% reduction in edema formation . These findings suggest that this compound may be beneficial in treating inflammatory conditions such as arthritis and other inflammatory diseases. -

Anticancer Potential

Emerging studies indicate that this compound may possess anticancer properties. It has been reported to show activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential applications in parasitic infections . Moreover, its structural similarities to other lignans that act as selective estrogen receptor modulators (SERMs) position this compound as a candidate for further exploration in hormone-related cancers .

Case Study 1: Pain Management

A study conducted on the analgesic properties of this compound involved administering varying doses to mice subjected to pain-inducing agents. The results indicated that higher doses significantly reduced pain responses compared to control groups, demonstrating its efficacy as a natural analgesic .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation, researchers applied this compound topically in a model of induced ear edema. The results showed a marked decrease in swelling compared to untreated controls, underscoring its potential as an anti-inflammatory treatment .

Case Study 3: Anticancer Activity

A study exploring the cytotoxic effects of lignans on cancer cells revealed that compounds similar to this compound showed promise in inducing apoptosis in various cancer cell lines. This suggests that this compound may also be explored for its potential in cancer therapy .

Wirkmechanismus

Grandisin exerts its effects through multiple mechanisms:

Antitumour Activity: Induces apoptosis in tumour cells by activating caspases and inhibiting cell proliferation.

Antiangiogenic Effects: Reduces the levels of vascular endothelial growth factor, thereby inhibiting the formation of new blood vessels in tumours.

Chemoprotective Properties: Protects against DNA damage and oxidative stress, potentially through its antioxidant activity.

Vergleich Mit ähnlichen Verbindungen

Grandisin is unique among lignans due to its specific biological activities and chemical structure. Similar compounds include:

Podophyllotoxin: Another lignan with antitumour properties, used as a precursor for chemotherapeutic agents like etoposide and teniposide.

Machilin G: A lignan with similar structural features and biological activities

This compound stands out due to its potent antiangiogenic and chemoprotective effects, making it a promising candidate for further research and development in various scientific fields.

Eigenschaften

IUPAC Name |

3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINJJOPURFFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.